1-(2-Aminophenyl)piperidine-4-carboxamide

Description

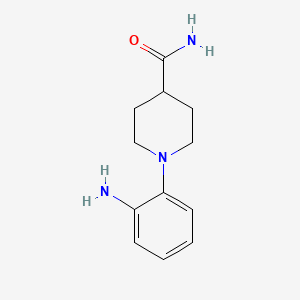

1-(2-Aminophenyl)piperidine-4-carboxamide (CAS: 954587-51-0) is a piperidine-based compound characterized by a carboxamide group at the 4-position of the piperidine ring and a 2-aminophenyl substituent at the 1-position. Its structural features contribute to distinct physicochemical and biological properties:

- Piperidine Core: The piperidine ring enhances hydrogen bonding and dipole-dipole interactions, improving solubility and reactivity in polar environments .

- 2-Aminophenyl Group: The aromatic amino group increases nucleophilicity, enabling participation in acylation, alkylation, and other reactions .

- Conformational Dynamics: The compound exhibits unique conformational flexibility, influencing its stability and interaction with biological targets .

This compound is commercially available (10 suppliers listed) and widely used in medicinal chemistry research, particularly in the development of enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name |

1-(2-aminophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-3-1-2-4-11(10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCKBCDBNNVCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270094 | |

| Record name | 1-(2-Aminophenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954587-51-0 | |

| Record name | 1-(2-Aminophenyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954587-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminophenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Aminophenyl)piperidine-4-carboxamide typically involves the reaction of 2-aminophenylpiperidine with a carboxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(2-Aminophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives .

Scientific Research Applications

1-(2-Aminophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The aminophenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Bulkier Aromatic Groups (e.g., naphthyl in 2a) improve binding affinity to hydrophobic enzyme pockets but may reduce solubility .

Heterocyclic Derivatives

Biological Activity

1-(2-Aminophenyl)piperidine-4-carboxamide, also known by its chemical identifier CAS No. 954587-51-0, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 204.27 g/mol

The compound features a piperidine ring substituted with an amino group and a carboxamide functional group, which are critical for its biological activity.

Pharmacological Effects

This compound has shown various pharmacological effects, primarily in the context of neuropharmacology. Key findings include:

- Dopaminergic Activity : The compound exhibits significant interaction with dopamine receptors, which may contribute to its potential use in treating disorders such as schizophrenia and Parkinson's disease.

- Antidepressant Properties : Studies suggest that the compound may have antidepressant-like effects in animal models, indicating its potential utility in mood disorders.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed to involve:

- Receptor Modulation : The compound likely acts as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways.

- Inhibition of Reuptake Transporters : Preliminary data suggest that it may inhibit the reuptake of certain neurotransmitters, enhancing their availability in the synaptic cleft.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vivo Studies :

- A study conducted on rodent models demonstrated that administration of this compound led to increased locomotor activity, suggesting stimulant properties similar to those observed with amphetamines.

- Another study indicated potential anxiolytic effects when tested in elevated plus-maze and open field tests.

-

In Vitro Studies :

- In cellular assays, the compound showed significant inhibition of cell proliferation in neuroblastoma cell lines, indicating potential anti-cancer properties.

- Binding affinity studies revealed that it has a high affinity for D2 dopamine receptors, supporting its role in neuropsychiatric conditions.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.